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Abstract: Avoralstat (formerly BCX4161) is a potent, orally bioavailable small-molecule

inhibitor of plasma kallikrein, developed primarily for the prophylactic treatment of hereditary

angioedema (HAE).[1][2] As with any therapeutic candidate, a thorough evaluation of off-target

activity is critical to understanding its complete pharmacological profile and ensuring safety.

This technical guide provides a comprehensive overview of the initial screening of Avoralstat
for off-target effects, summarizing key findings, detailing relevant experimental protocols, and

visualizing the associated molecular pathways.

Introduction to Avoralstat and Off-Target Screening
Avoralstat was designed as a selective inhibitor of plasma kallikrein (KLKB1), a serine

protease that plays a crucial role in the kallikrein-kinin system (KKS).[2] By inhibiting plasma

kallikrein, Avoralstat aims to prevent the excessive production of bradykinin, the key mediator

of swelling attacks in HAE patients.

Off-target screening is a fundamental component of preclinical drug development. It aims to

identify unintended interactions between a drug candidate and other biological

macromolecules. Such interactions can lead to unexpected adverse effects or, in some cases,

reveal opportunities for drug repurposing. Given that Avoralstat targets a serine protease,

initial screening efforts would logically focus on its activity against other members of the vast

serine protease family, which share structural similarities in their active sites.[3]
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Summary of Identified Off-Target Activity
Preclinical investigations have revealed that Avoralstat, while a potent inhibitor of its primary

target, plasma kallikrein, also exhibits inhibitory activity against other serine proteases. The

most significant off-target interaction identified is with Transmembrane Serine Protease 2

(TMPRSS2).[4] Additionally, in silico screening and in vitro studies have suggested potential,

albeit weaker, interaction with the 3CL protease (3CLpro) of SARS-CoV-2.

Data Presentation
The following tables summarize the quantitative data on the on-target and identified off-target

activities of Avoralstat, as well as its clinical safety profile from HAE trials.

Table 1: On-Target and Off-Target Bioactivity of Avoralstat

Target Assay Type Measured Activity Reference

Plasma Kallikrein

(KLKB1)

Human Plasma
Activity

EC50: 1.14 - 11.1
nM

[4]

Transmembrane

Serine Protease 2

(TMPRSS2)

Biochemical Assay IC50: 2.73 nM [4]

SARS-CoV-2

Pseudovirus Entry

Cell-Based Assay

(Calu-3 2B4 cells)
EC50: 0.7 µM [4]

| SARS-CoV-2 3CLpro | In Vitro Enzymatic Assay | IC50: 2.16 µM |[5] |

Table 2: Summary of Clinical Safety Profile (HAE Trials)
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Study Phase Dosage
Key Safety
Findings

Reference

Phase 1

Single doses (50-
1000 mg), Multiple
doses (up to 2400
mg/day)

Generally well-
tolerated; no
serious adverse
events (AEs).
Highest incidence
of gastrointestinal
AEs at 2400
mg/day dose.

[6]

| Phase 3 (OPuS-2) | 300 mg and 500 mg (3 times per day) | Generally safe and well-tolerated.

No discontinuations due to drug-related AEs. No treatment-related serious AEs. |[1][7] |

Visualizing Molecular Pathways and Workflows
On-Target Pathway: Kallikrein-Kinin System Inhibition
Avoralstat's primary mechanism of action involves the direct inhibition of plasma kallikrein,

which disrupts the cascade leading to bradykinin production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27154593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6175137/
https://pubmed.ncbi.nlm.nih.gov/29688579/
https://www.benchchem.com/product/b605706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kallikrein-Kinin System

Prekallikrein

Plasma Kallikrein
(KLKB1)

Activation

High-Molecular-Weight
Kininogen (HMWK)

Cleavage

Bradykinin

Bradykinin B2
Receptor

Activation

Angioedema
(Vascular Permeability)

Avoralstat

Inhibition

Click to download full resolution via product page

Caption: Avoralstat inhibits plasma kallikrein, blocking bradykinin release and angioedema.
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Off-Target Pathway: TMPRSS2 and Viral Entry
The inhibition of TMPRSS2 by Avoralstat interferes with the priming of the SARS-CoV-2 spike

protein, a necessary step for viral entry into host cells.[4]
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Caption: Avoralstat's off-target inhibition of TMPRSS2 blocks SARS-CoV-2 spike protein

priming.
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General Workflow for Off-Target Screening
A typical workflow for identifying and characterizing off-target effects involves a tiered

approach, from broad screening to specific functional validation.
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Caption: A tiered workflow for screening, identifying, and validating off-target drug interactions.
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Experimental Protocols
Detailed below are representative protocols for the types of assays used to screen for and

characterize the off-target effects of a serine protease inhibitor like Avoralstat.

Protocol: Biochemical Inhibition Assay (Fluorogenic)
This protocol is a standard method for determining the inhibitory constant (IC50) of a

compound against a purified protease.[8]

Objective: To quantify the direct inhibitory effect of Avoralstat on a panel of purified serine

proteases (e.g., TMPRSS2, Factor Xa, Thrombin).

Materials:

Purified recombinant target protease.

Specific fluorogenic peptide substrate for the target protease.

Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2).

Avoralstat, serially diluted in DMSO.

384-well black assay plates.

Fluorescence plate reader.

Procedure:

1. Prepare serial dilutions of Avoralstat in DMSO, followed by a further dilution in Assay

Buffer to the desired final concentrations. The final DMSO concentration should be kept

constant (e.g., <1%).

2. In a 384-well plate, add 5 µL of diluted Avoralstat or vehicle (DMSO in Assay Buffer) to

appropriate wells.

3. Add 10 µL of the target protease (at a predetermined concentration, e.g., 2X final

concentration) to each well and incubate for 15-30 minutes at room temperature to allow
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for inhibitor binding.

4. Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at 4X final

concentration, typically near its Km value).

5. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate

excitation/emission wavelengths.

6. Monitor the increase in fluorescence over time (kinetic read) at 37°C. The rate of substrate

cleavage is proportional to the fluorescence signal.

Data Analysis:

1. Calculate the initial reaction velocity (V) for each concentration of Avoralstat.

2. Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control

(100% inhibition).

3. Plot the percent inhibition versus the logarithm of Avoralstat concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Viral Entry Assay
This assay assesses the ability of a compound to block a biological process mediated by an

off-target protein in a cellular context.[4]

Objective: To determine if Avoralstat's inhibition of TMPRSS2 is sufficient to block SARS-

CoV-2 pseudovirus entry into host cells.

Materials:

Calu-3 or other susceptible host cell lines (e.g., Calu-3 2B4).[4]

Pseudovirus particles expressing the SARS-CoV-2 Spike protein and carrying a reporter

gene (e.g., Luciferase).

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

Avoralstat, serially diluted.
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96-well clear-bottom white plates.

Luciferase assay reagent.

Luminometer.

Procedure:

1. Seed Calu-3 cells in a 96-well plate and allow them to adhere and grow to ~80-90%

confluency.

2. Prepare serial dilutions of Avoralstat in cell culture medium.

3. Remove the old medium from the cells and add the medium containing the different

concentrations of Avoralstat. Incubate for 1-2 hours at 37°C.

4. Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.

5. Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene

expression.

6. After incubation, lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's protocol.

Data Analysis:

1. Normalize the luminescence signal to the vehicle-treated control wells (0% inhibition) and

uninfected wells (100% inhibition).

2. Plot the percent inhibition of viral entry versus the logarithm of Avoralstat concentration.

3. Calculate the EC50 value by fitting the curve using a suitable nonlinear regression model.

Discussion and Conclusion
The initial screening of Avoralstat has successfully characterized its potent on-target activity

against plasma kallikrein and identified a significant off-target interaction with the serine

protease TMPRSS2.[4] The inhibitory potency against TMPRSS2 (IC50 = 2.73 nM) is
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comparable to its on-target potency, suggesting a potential for dual activity. This off-target

finding was functionally confirmed in a cell-based assay, where Avoralstat inhibited SARS-

CoV-2 pseudovirus entry with an EC50 of 0.7 µM.[4] This discovery has opened avenues for

repurposing Avoralstat as a potential therapeutic for COVID-19.[4]

The clinical safety profile of Avoralstat in HAE trials was generally favorable, with most

adverse events being mild and gastrointestinal in nature at very high doses.[6] While the

OPuS-2 trial did not meet its primary endpoint for preventing HAE attacks, it provided valuable

safety data.[1][7]

In conclusion, the off-target screening of Avoralstat provides a clear example of the

importance of this process in modern drug development. It not only helps to anticipate potential

side effects but can also uncover new therapeutic applications. For researchers and drug

development professionals, these findings underscore the necessity of employing a

comprehensive suite of biochemical and cell-based assays to build a complete

pharmacological profile of a drug candidate, ensuring both safety and the potential for

expanded utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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